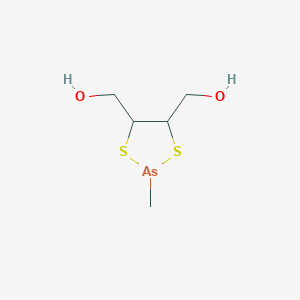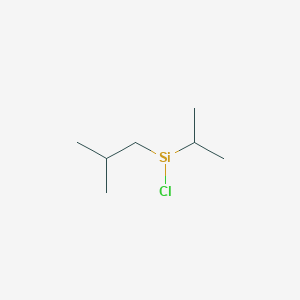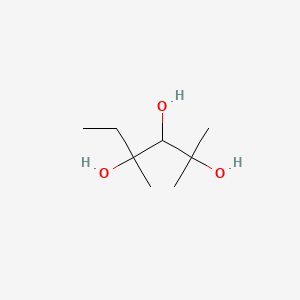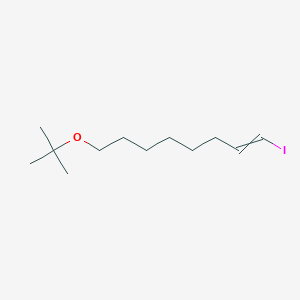
8-tert-Butoxy-1-iodooct-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-tert-Butoxy-1-iodooct-1-ene is an organic compound with the molecular formula C12H23IO. It is a derivative of octene, where an iodine atom is attached to the first carbon and a tert-butoxy group is attached to the eighth carbon. This compound is of interest due to its unique structure and reactivity, making it useful in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-tert-Butoxy-1-iodooct-1-ene typically involves the iodination of 1-octene followed by the introduction of the tert-butoxy group. One common method involves the reaction of 1-octene with iodine in the presence of a catalyst such as copper(I) iodide and 1,10-phenanthroline. The reaction is carried out in N,N-dimethylformamide (DMF) at room temperature, followed by the addition of tert-butyl alcohol and a base like sodium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and tert-butylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
8-tert-Butoxy-1-iodooct-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as in the Suzuki-Miyaura coupling reaction.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Elimination Reactions: The tert-butoxy group can be eliminated to form alkenes.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boron reagents in the presence of a base.
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted alkenes depending on the nucleophile used.
Oxidation Products: Corresponding alcohols, ketones, or carboxylic acids.
Reduction Products: Alkanes or partially reduced intermediates.
Applications De Recherche Scientifique
8-tert-Butoxy-1-iodooct-1-ene is used in several scientific research applications:
Biology: Used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-tert-Butoxy-1-iodooct-1-ene in chemical reactions involves the activation of the iodine atom and the tert-butoxy group. In substitution reactions, the iodine atom is typically the leaving group, while the tert-butoxy group can act as a protecting group or participate in elimination reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Iodooct-1-ene: Similar structure but lacks the tert-butoxy group.
8-Bromo-1-octene: Bromine instead of iodine, different reactivity.
8-Chloro-1-octene: Chlorine instead of iodine, different reactivity.
Uniqueness
8-tert-Butoxy-1-iodooct-1-ene is unique due to the presence of both the iodine atom and the tert-butoxy group, which provide distinct reactivity and versatility in chemical synthesis. The tert-butoxy group offers steric hindrance and can act as a protecting group, while the iodine atom is a good leaving group in substitution reactions .
Propriétés
Numéro CAS |
121587-83-5 |
|---|---|
Formule moléculaire |
C12H23IO |
Poids moléculaire |
310.21 g/mol |
Nom IUPAC |
1-iodo-8-[(2-methylpropan-2-yl)oxy]oct-1-ene |
InChI |
InChI=1S/C12H23IO/c1-12(2,3)14-11-9-7-5-4-6-8-10-13/h8,10H,4-7,9,11H2,1-3H3 |
Clé InChI |
KXBONFWWYPKGQG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCCCCCCC=CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


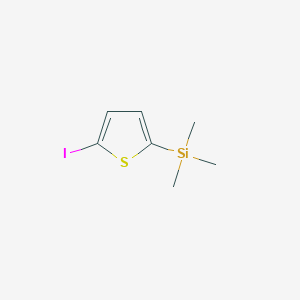
![Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate](/img/structure/B14283690.png)
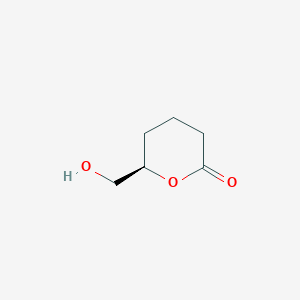

![1-[tert-Butyl(dimethoxy)silyl]piperidine](/img/structure/B14283711.png)
![Aziridine, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14283715.png)
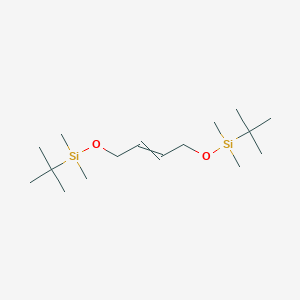
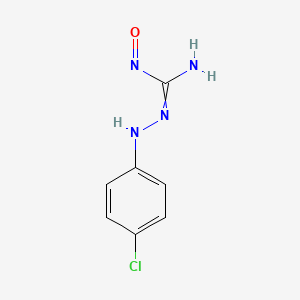
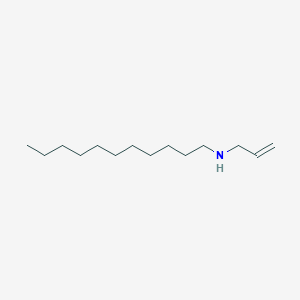
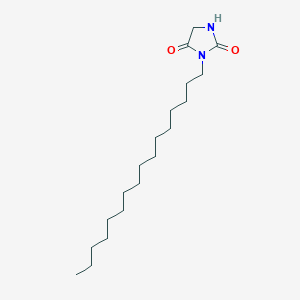
![Lithium, [4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14283735.png)
